molecular formula C7H13NO2 B14834231 (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid

(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid

Cat. No.: B14834231
M. Wt: 143.18 g/mol
InChI Key: NDEOGDNPNHOIAO-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is an organic compound characterized by its unique cyclopropyl and methyl substituents on the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid typically involves the following steps:

    Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, which may involve the use of protecting groups to ensure selective reactions.

    Final Assembly: The final step involves coupling the cyclopropyl group with the amino acid backbone under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The cyclopropyl and methyl groups contribute to its unique binding properties and influence its activity within biological systems.

Comparison with Similar Compounds

    (2S)-2-Amino-3-cyclopropylpropanoic acid: Lacks the methyl group, which may affect its binding affinity and reactivity.

    (2S)-2-Amino-3-methylpropanoic acid: Lacks the cyclopropyl group, resulting in different steric and electronic properties.

Uniqueness: (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S)-2-amino-3-cyclopropyl-2-methylpropanoic acid

InChI

InChI=1S/C7H13NO2/c1-7(8,6(9)10)4-5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)/t7-/m0/s1

InChI Key

NDEOGDNPNHOIAO-ZETCQYMHSA-N

Isomeric SMILES

C[C@](CC1CC1)(C(=O)O)N

Canonical SMILES

CC(CC1CC1)(C(=O)O)N

Origin of Product

United States

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